molecular formula C24H21F3N6S B11220158 2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline

2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11220158
M. Wt: 482.5 g/mol
InChI Key: RQCIIVCTZMGCSB-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-{2-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-{2-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-pyrazole typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrazole ring, followed by the introduction of the triazoloquinazoline moiety and the trifluoromethylphenyl group. Common reagents used in these steps include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-{2-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry

In chemistry, 3,5-dimethyl-4-{2-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. For example, its trifluoromethyl group could impart hydrophobicity, making it useful in coatings or other applications where water resistance is desired.

Mechanism of Action

The mechanism by which 3,5-dimethyl-4-{2-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and triazoloquinazoline compounds. These might share some structural features but differ in their functional groups or overall structure.

Uniqueness

What sets 3,5-dimethyl-4-{2-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-pyrazole apart is its combination of functional groups, which confer unique chemical and physical properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H21F3N6S

Molecular Weight

482.5 g/mol

IUPAC Name

2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C24H21F3N6S/c1-14-18(15(2)31-30-14)10-11-21-29-22-19-8-3-4-9-20(19)28-23(33(22)32-21)34-13-16-6-5-7-17(12-16)24(25,26)27/h3-9,12H,10-11,13H2,1-2H3,(H,30,31)

InChI Key

RQCIIVCTZMGCSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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